molecular formula C25H28N4O3S B2977477 1-(furan-2-ylmethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899730-71-3

1-(furan-2-ylmethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2977477
CAS No.: 899730-71-3
M. Wt: 464.58
InChI Key: SQVVSXFRSPHEIH-UHFFFAOYSA-N
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Description

This compound is a tetrahydroquinazolinone derivative featuring a furan-2-ylmethyl substituent at the 1-position and a thioether linkage at the 4-position, connected to a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group. Its structure integrates a quinazolinone core, known for pharmacological relevance, with heterocyclic motifs (furan, piperazine) that enhance binding affinity and metabolic stability.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c30-23(28-14-12-27(13-15-28)19-7-2-1-3-8-19)18-33-24-21-10-4-5-11-22(21)29(25(31)26-24)17-20-9-6-16-32-20/h1-3,6-9,16H,4-5,10-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVVSXFRSPHEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(furan-2-ylmethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one represents a novel class of bioactive molecules with potential therapeutic applications. Its structural features suggest a multifaceted biological profile, particularly in the areas of anticancer and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound can be described by the following structural formula:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure integrates a furan moiety, a piperazine ring, and a tetrahydroquinazoline core, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity
    • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
    • In Vitro Studies : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung carcinoma (A549) cells. The IC50 values for these cell lines ranged from 0.75 to 4.21 µM, indicating potent activity .
Cell LineIC50 (µM)
Panc-10.75
MCF-72.10
A5494.21
  • Antimicrobial Activity
    • The compound has also shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
  • Anti-inflammatory Activity
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-I and COX-II). This could position it as a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of similar compounds within the same class:

  • Study on Piperazine Derivatives : A study assessed various piperazine derivatives for their anticancer potential. The derivatives exhibited mechanisms such as reactive oxygen species (ROS) generation and inhibition of specific kinases like ALK and EGFR, which are pivotal in cancer progression .
  • In Silico Docking Studies : Molecular docking simulations have indicated that the compound can effectively bind to target proteins involved in cancer pathways, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of analogs from the evidence, focusing on structural features, synthesis, physicochemical properties, and bioactivity.

Quinazolinone Derivatives with Thioether Linkages ()

Compounds 5i, 5j, and 5k share a quinazolinone core and thioether functionality but differ in substituents:

  • Structural Features :
    • 5i : 3-Chlorophenyl group.
    • 5j : 4-Chlorophenyl group.
    • 5k : 2-Bromophenyl group.

      All include a 6-fluoroquinazolin-4-yl-piperidin-4-yl-triazolylthioethyl moiety.
  • Synthesis : Yield ranges from 67% (5k ) to 82% (5i ) via multi-step condensation .
  • Physicochemical Properties :
Compound Melting Point (°C) ESI-HRMS (m/z)
5i 99–100 483.1165
5j 152–153 483.1165
5k 192–193 Not reported
  • Bioactivity : These derivatives show antibacterial and antifungal activities, with 5i and 5j demonstrating higher potency than 5k , likely due to electronic effects of substituents .

Comparison with Target Compound :
The target compound replaces the triazolylthio group with a simpler thioether chain and incorporates a phenylpiperazine moiety instead of halogenated aryl groups. This may enhance CNS penetration due to piperazine’s neurophilic properties, though specific activity data are needed .

Dihydroquinazolinones with Thiophene Substituents ()

Compounds 5Fa1–5Fk11 feature a dihydroquinazolinone core fused with thiophene and thiazole groups:

  • Structural Features :
    • 1-Methyl-2-(thiophen-2-yl) substitution.
    • 4-Substituted phenyl-thiazol-2-amine side chains.
  • Bioactivity : Evaluated for anti-tubercular activity, with 5Fa1–5Fk11 showing moderate to high inhibition of Mycobacterium tuberculosis H37Rv strain .

Comparison with Target Compound: The target compound lacks thiazole rings but includes a phenylpiperazine group, which may broaden its therapeutic scope (e.g., serotonin receptor modulation). The tetrahydroquinazolinone scaffold in the target could improve metabolic stability compared to dihydroquinazolinones .

Triazole Derivatives with Furan/Thiophene Substituents ()

Compounds 4a–4c are triazole-5-ones with thiophen-2-ylmethyl and arylidene-amino groups:

  • Structural Features: 4a: Thiophen-2-yl-methylene-amino. 4b: Furan-2-yl-methylene-amino. 4c: Pyridine-2-yl-methylene-amino.
  • Synthesis : Yields 65.9–68.5% via bromoacetylation of triazole intermediates .
  • Physicochemical Properties :
Compound Melting Point (°C)
4a 158–160
4b 162–164
4c 170–172
  • Bioactivity : 4a–4c exhibit antimicrobial and antitumor activity, with 4c (pyridine-substituted) showing the highest potency .

Comparison with Target Compound: The target compound’s furan-2-ylmethyl group is analogous to 4b, but its tetrahydroquinazolinone core and phenylpiperazine chain may confer superior solubility and receptor selectivity compared to triazole derivatives .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer:
The synthesis involves multi-step reactions, typically starting with condensation of anthranilic acid derivatives with heterocyclic carboxylic acids (e.g., thiophene-2-carboxylic acid) to form dihydroquinazolinone intermediates. Key steps include:

  • Intermediate formation : Reacting N-methyl anthranilic acid with furan-2-carboxylic acid to generate a benzoxazinone intermediate .
  • Thioether linkage : Introducing the thioether moiety via nucleophilic substitution using 2-mercaptoethyl-4-phenylpiperazine derivatives under ethanol reflux .
  • Yield optimization : Use of catalysts like PEG-400 with Bleaching Earth Clay (pH 12.5) improves coupling efficiency for thioether bonds . Yields >70% are achievable by controlling stoichiometry (1:1 molar ratio) and reaction temperature (70–80°C) .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • IR spectroscopy : Confirm thioether (C–S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign peaks for tetrahydroquinazolinone protons (δ 1.5–2.5 ppm, methylene), furan protons (δ 6.3–7.4 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • Elemental analysis : Validate purity (C, H, N, S within ±0.4% of theoretical values) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in antimicrobial or antitumor activity may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for anti-tubercular activity using Mycobacterium tuberculosis H37Rv strain) .
  • Structural analogs : Compare substituent effects (e.g., replacing thiophene with furan alters electron density, affecting target binding) .
  • Dose-response curves : Use triplicate experiments with positive controls (e.g., isoniazid for tuberculosis) to validate IC₅₀ values .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., M. tuberculosis enoyl-ACP reductase). Key parameters:
    • Grid box centered on active sites (20 ų).
    • Pose validation via RMSD <2.0 Å .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bonding with piperazine nitrogen, hydrophobic interactions with tetrahydroquinazolinone) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core modifications : Vary substituents on the phenylpiperazine (e.g., electron-withdrawing groups enhance metabolic stability) .
  • Thioether replacement : Test oxygen/selenium analogs to assess bond flexibility .
  • Bioisosteres : Replace furan with thiazole or pyridine to modulate lipophilicity (logP) .
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Basic: What are the stability considerations for this compound during storage?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thioether bond .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the tetrahydroquinazolinone ring .
  • Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How to isolate and characterize reactive intermediates during synthesis?

Answer:

  • Intermediate trapping : Use low-temperature (−78°C) quenching for unstable species (e.g., thiyl radicals) .
  • LC-MS : Monitor reaction progress in real-time (ESI+ mode for protonated intermediates) .
  • X-ray crystallography : Resolve ambiguous structures (e.g., piperazine conformers) .

Basic: Which methods assess purity beyond elemental analysis?

Answer:

  • HPLC-DAD : Quantify impurities (<0.1% w/w) using UV detection at 254 nm .
  • TLC : Use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) for rapid purity checks .
  • DSC : Confirm crystallinity (sharp endothermic peak at melting point ±2°C) .

Advanced: How to design in vivo efficacy studies based on in vitro data?

Answer:

  • Dosage extrapolation : Convert IC₅₀ to mg/kg using allometric scaling (e.g., 10 mg/kg for mice) .
  • PK/PD modeling : Measure plasma half-life (LC-MS/MS) and correlate with tumor growth inhibition in xenograft models .
  • Control groups : Include vehicle (DMSO/saline) and standard-of-care (e.g., rifampicin for tuberculosis) .

Advanced: What strategies stabilize the thioether moiety against metabolic cleavage?

Answer:

  • Steric shielding : Introduce bulky substituents (e.g., 2,6-dimethylphenyl) near the sulfur atom .
  • Isosteric replacement : Substitute sulfur with sulfone or sulfonamide to resist cytochrome P450 oxidation .
  • Prodrug design : Mask the thioether as a disulfide, activated in reducing environments (e.g., tumor tissue) .

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